The compound 4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine is a complex organic molecule that has garnered attention for its potential applications in medicinal chemistry. This compound features a unique combination of structural elements, including a piperidine ring and a pyrimidine moiety, which may contribute to its biological activity.
The compound is identified by the CAS number 2309557-54-6 and is available for research purposes from various chemical suppliers. Its molecular formula is C20H25N3O3S, with a molecular weight of approximately 387.4958 g/mol. The structure can be represented using the SMILES notation: O=S(=O)(c1ccccc1)N1CCC(CC1)COc1ncnc(c1)C1CCC1 .
This compound falls under the category of sulfonamide derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of both a piperidine and a pyrimidine ring suggests potential pharmacological relevance, particularly as an inhibitor of specific biological targets.
The synthesis of 4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine typically involves several key steps:
Technical details regarding reaction conditions, catalysts, and purification methods are crucial for optimizing yield and purity but are generally proprietary or found in specific research articles or patents .
The molecular structure consists of a piperidine ring connected to a sulfonyl group, which is further linked to a methoxy group and a methyl-substituted pyrimidine. This complex architecture can influence the compound's interaction with biological targets.
The compound may participate in various chemical reactions typical for sulfonamides and heterocyclic compounds:
Technical details regarding these reactions depend on specific conditions such as solvent choice, temperature, and catalysts used .
Relevant analyses such as melting point determination, solubility tests, and spectroscopic characterization (e.g., NMR, IR) would provide further insights into the physical and chemical properties .
4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine has potential applications in:
Further research is needed to explore its full potential in these areas, including clinical trials and efficacy studies .
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: